molecular formula C32H34N6O8S2 B2807086 ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393815-39-9

ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2807086
CAS No.: 393815-39-9
M. Wt: 694.78
InChI Key: HFMRMVWEOIGTSV-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group at position 3, a propanamido-thioether linkage at position 2, and a complex 1,2,4-triazole ring bearing a 4-nitrophenyl group and a 3,5-dimethoxybenzamido-methyl moiety. Its structural complexity arises from the integration of multiple pharmacophores:

  • The tetrahydrobenzo[b]thiophene scaffold is known for enhancing metabolic stability and bioavailability in drug design .
  • The 1,2,4-triazole ring with a thioether linkage may contribute to hydrogen bonding or metal coordination, as seen in analogous triazole-based bioactive compounds .
  • The 3,5-dimethoxybenzamido substituent could modulate lipophilicity and membrane permeability.

Synthetic routes for related compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) involve cyanoacetylation and Knoevenagel condensation, but the target compound requires additional steps for introducing the triazole and benzamido groups .

Properties

IUPAC Name

ethyl 2-[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O8S2/c1-5-46-31(41)27-24-8-6-7-9-25(24)48-30(27)34-28(39)18(2)47-32-36-35-26(37(32)20-10-12-21(13-11-20)38(42)43)17-33-29(40)19-14-22(44-3)16-23(15-19)45-4/h10-16,18H,5-9,17H2,1-4H3,(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMRMVWEOIGTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , known for their diverse biological activities. The presence of a thiadiazole ring and various functional groups contributes to its reactivity and solubility characteristics. The molecular formula is C_{24}H_{28N_4O_5S with a molecular weight of approximately 484.56 g/mol.

Structural Features

ComponentDescription
Thiadiazole RingImparts biological activity
Ethyl Ester GroupInfluences solubility and reactivity
Benzamide SubstituentPotential for interaction with biological targets

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. For example:

  • Study on Triazolethiones : A study found that mercapto-substituted 1,2,4-triazoles demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values in the micromolar range .
  • Case Study : A specific derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer activity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety can interact with enzymes critical for cellular function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
  • Apoptosis Induction : Evidence suggests that triazole derivatives can trigger programmed cell death in cancer cells.

Pharmacological Studies

A comprehensive review of literature reveals various pharmacological studies focusing on similar compounds:

  • In Vivo Studies : Research on related triazole compounds demonstrated significant metabolic pathways leading to their bioactive forms .
  • Comparative Analysis : Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was compared with other thiadiazole derivatives showing similar structural features but differing in biological efficacy .

Summary of Key Findings

Study AspectFindings
Antimicrobial EffectsEffective against various bacterial strains
Anticancer ActivitySignificant cytotoxicity in cancer cell lines
MechanismsEnzyme inhibition and ROS generation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Core Structure Key Substituents Synthetic Yield Reported Bioactivity
Target Compound Tetrahydrobenzo[b]thiophene 4-Nitrophenyl, 1,2,4-triazole-thioether, 3,5-dimethoxybenzamido Not reported Not reported (structural analogs show antioxidant/anti-inflammatory activity)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Amino group at position 2 72–94% Intermediate for bioactive derivatives
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole Phenyl, triazole, ethyl carboxylate 46% (similar steps) Antimicrobial activity
S-Alkylated 1,2,4-triazoles (e.g., compounds 10–15 in ) 1,2,4-Triazole Sulfonylphenyl, fluorophenyl, thioether 60–85% Antioxidant, anti-inflammatory
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene Cyanoacrylamido, substituted phenyl 72–94% Antioxidant (IC₅₀: 12–45 µM)

Key Findings:

Synthetic Complexity: The target compound’s multi-step synthesis (triazole functionalization, S-alkylation, and benzamido coupling) likely results in lower yields compared to simpler analogs like ethyl 2-amino-tetrahydrobenzo[b]thiophene derivatives (72–94% yields) .

Bioactivity Potential: While direct data are unavailable, structurally similar 1,2,4-triazole-thioethers exhibit antioxidant and anti-inflammatory activities (e.g., IC₅₀ values of 12–45 µM for radical scavenging) . The 3,5-dimethoxybenzamido group may further enhance these effects due to its resonance-stabilized aromatic system.

Solubility and Lipophilicity : The tetrahydrobenzo[b]thiophene core improves solubility compared to fully aromatic thiophene derivatives, but the 4-nitrophenyl group may reduce aqueous solubility relative to hydroxylated analogs (e.g., compound 6o in ).

Mechanistic Insights:

  • The thioether linkage in the target compound’s triazole ring may act as a hydrogen-bond acceptor, similar to S-alkylated 1,2,4-triazoles in .
  • The ethyl carboxylate group could enhance binding to serine proteases or esterase enzymes, as observed in related thiophene carboxylates .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Piperidine/acetic acid accelerates Knoevenagel condensations .
  • Monitoring : Track reaction progress via TLC and confirm purity with HPLC (>95%) and 1H^1H/13C^{13}C-NMR .

Advanced: How can contradictory data on solvent efficacy (e.g., DMF vs. DMSO) in synthesis be resolved?

Answer:
Contradictions arise due to differences in solvation power and reaction mechanisms. To resolve:

  • Design of Experiments (DoE) : Systematically vary solvent polarity, temperature, and catalyst loadings to identify optimal conditions .
  • Computational Modeling : Use COSMO-RS or DFT calculations to predict solvent-reactant interactions .
  • Empirical Validation : Compare yields and side-product profiles (e.g., by LC-MS) across solvents. DMF may favor amide couplings, while DMSO improves thiolate reactivity .

Advanced: What in silico strategies predict this compound’s biological activity and selectivity?

Answer:

  • Molecular Docking : Screen against targets like tubulin or kinases using AutoDock Vina, focusing on hydrogen bonds with the 3,5-dimethoxybenzamido group and hydrophobic interactions with the tetrahydrobenzo[b]thiophene core .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize targets .
  • QSAR Models : Train models on analogs (e.g., thiophene derivatives with nitro groups) to predict IC50_{50} values for anti-cancer or antimicrobial activity .

Basic: What methods validate the compound’s biological activity in enzyme inhibition assays?

Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases .
  • SPR/BLI : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized targets like EGFR or CDK2 .
  • ITC : Measure thermodynamic parameters (ΔH, Kd_d) for interactions with tubulin .

Advanced: How can researchers address low reproducibility in biological activity data?

Answer:

  • Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and passage numbers.
  • Analytical Rigor : Confirm compound stability in assay buffers via LC-MS .
  • Positive Controls : Include reference inhibitors (e.g., paclitaxel for tubulin assays) to calibrate results .

Basic: What analytical techniques characterize structural ambiguities in this compound?

Answer:

  • 2D-NMR : 1H^1H-13C^{13}C HSQC and HMBC resolve regiochemical ambiguities in the triazole-thiophene linkage .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ with <5 ppm error) .
  • XRD : Resolve crystal structures to validate stereochemistry .

Advanced: How to design SAR studies for optimizing the 4-nitrophenyl substituent?

Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups at the phenyl ring .

  • Activity Correlation : Test analogs in cytotoxicity assays (e.g., IC50_{50} in μM) and map trends using 3D-QSAR .

  • Table :

    SubstituentLogPIC50_{50} (μM)Target Affinity (Kd_d, nM)
    -NO2_23.20.4512.3
    -CF3_33.80.7828.9
    -OCH3_32.51.2145.6

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Heat Transfer : Exothermic steps (e.g., cyclization) require jacketed reactors with precise temperature control .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for >100 g batches .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio for amide couplings) to minimize unreacted intermediates .

Basic: How to assess metabolic stability in vitro?

Answer:

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) .

Advanced: What strategies identify multi-target interactions for polypharmacology applications?

Answer:

  • Proteomics : Use affinity pull-down assays with SILAC-labeled lysates to map binding partners .
  • Network Pharmacology : Build interaction networks (e.g., STRING) linking targets like kinases and tubulin .
  • Phenotypic Screening : Test in complex models (e.g., 3D tumor spheroids) to capture synergistic effects .

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